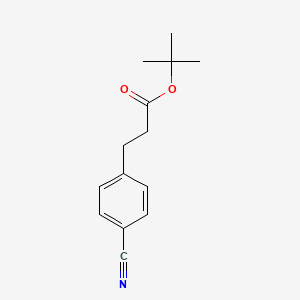

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester

Overview

Description

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a propionic acid moiety esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyano-phenyl)-propionic acid tert-butyl ester typically involves the esterification of 3-(4-Cyano-phenyl)-propionic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(4-Cyano-phenyl)-propionic acid and tert-butyl alcohol.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 3-(4-Cyano-phenyl)-propionic acid and tert-butyl alcohol.

Reduction: 3-(4-Aminophenyl)-propionic acid tert-butyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Cyano-phenyl)-propionic acid tert-butyl ester depends on its specific application. In medicinal chemistry, the cyano group can interact with biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ester moiety can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Cyano-phenyl)-acrylic acid tert-butyl ester

- 3-(4-Cyano-phenyl)-propionic acid methyl ester

Uniqueness

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds, such as those with methyl ester groups, which may have different reactivity and applications.

Biological Activity

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester (also known as tert-butyl 3-(4-cyanophenyl)propanoate) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound features a cyano group attached to a phenyl ring, contributing to its unique chemical properties that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 217.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | 3.20 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group is known to enhance lipophilicity, which may facilitate cellular membrane penetration and interaction with intracellular targets.

Target Interaction

Research indicates that compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. For example, the compound may act as an inhibitor or modulator of specific enzymes, potentially affecting pathways related to inflammation or cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the phenyl ring significantly influence the potency and selectivity of the compound against various biological targets.

Key Findings

- Substituent Effects : The presence of electron-withdrawing groups (like cyano) at specific positions on the phenyl ring enhances binding affinity to target proteins.

- Hydrophobic Interactions : The tert-butyl ester group increases hydrophobic interactions, which can improve the compound's efficacy in biological systems.

Case Studies

- Anticancer Activity : In a study exploring novel anticancer agents, this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways.

- Anti-inflammatory Effects : Another study demonstrated that the compound reduced pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cells | |

| Anti-inflammatory | Reduced cytokine levels | |

| Enzyme inhibition | Modulated enzyme activity |

Research Applications

The versatility of this compound extends beyond basic research into potential therapeutic applications:

- Drug Development : Its structure makes it a candidate for further modification to enhance efficacy and reduce toxicity.

- Biochemical Assays : Used as a standard or control in assays evaluating enzyme activity or cellular responses.

Properties

IUPAC Name |

tert-butyl 3-(4-cyanophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFRPENLYMDRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264735 | |

| Record name | 1,1-Dimethylethyl 4-cyanobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91574-47-9 | |

| Record name | 1,1-Dimethylethyl 4-cyanobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91574-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-cyanobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.